An In-depth Technical Guide to 4-(2-Butoxyanilino)-4-oxobutanoic acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-(2-Butoxyanilino)-4-oxobutanoic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Butoxyanilino)-4-oxobutanoic acid, a potentially novel N-arylsuccinamic acid. While a specific CAS number for this compound is not publicly registered, this document outlines a robust and reproducible synthetic protocol based on established chemical principles. Furthermore, it extrapolates the physicochemical properties, potential biological activities, and promising applications of this molecule by drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of new chemical entities within the class of N-arylsuccinamic acids for applications in drug discovery and materials science.
Introduction
N-arylsuccinamic acids represent a significant class of organic compounds characterized by a succinic acid moiety linked to an aromatic amine via an amide bond. These structures are recognized for their diverse biological activities and serve as versatile intermediates in the synthesis of more complex heterocyclic systems. The introduction of a 2-butoxy substituent on the aniline ring of 4-(2-Butoxyanilino)-4-oxobutanoic acid is anticipated to modulate its lipophilicity and steric profile, potentially influencing its pharmacokinetic properties and biological target interactions. This guide details a proposed synthesis, predicts key physicochemical characteristics, and discusses potential avenues for research and development.
Physicochemical Properties
The exact physicochemical properties of 4-(2-Butoxyanilino)-4-oxobutanoic acid have not been empirically determined. However, based on its molecular structure and the properties of its constituent functional groups, the following characteristics can be predicted:
| Property | Predicted Value | Remarks |
| Molecular Formula | C14H19NO4 | |
| Molecular Weight | 265.31 g/mol | |
| Appearance | White to off-white solid | Based on similar N-arylsuccinamic acids. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Limited solubility in water. | The butoxy group increases lipophilicity, while the carboxylic acid and amide groups contribute to polarity. |
| Melting Point | 130-160 °C (estimated) | The melting point of N-phenylsuccinamic acid is around 150°C. The butoxy substituent may alter this. |
| pKa | 4.0 - 5.0 (estimated for the carboxylic acid) | Similar to other carboxylic acids. |
Synthesis of 4-(2-Butoxyanilino)-4-oxobutanoic acid
The synthesis of 4-(2-Butoxyanilino)-4-oxobutanoic acid can be readily achieved through the nucleophilic acyl substitution reaction between 2-butoxyaniline and succinic anhydride. This reaction is typically high-yielding and proceeds under mild conditions.[1]
Reaction Scheme
Caption: Synthesis of 4-(2-Butoxyanilino)-4-oxobutanoic acid.
Experimental Protocol
Materials:
-
2-Butoxyaniline (CAS: 4469-81-2)[2]
-
Succinic anhydride (CAS: 108-30-5)
-
Anhydrous toluene (or other suitable aprotic solvent like benzene or chloroform)[1][3]
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, Büchner funnel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (60.5 mmol) of 2-butoxyaniline in 100 mL of anhydrous toluene.
-
Addition of Succinic Anhydride: To the stirred solution, add 6.05 g (60.5 mmol) of succinic anhydride in one portion.
-
Reaction: Gently heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a white precipitate indicates the formation of the product.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Filter the crude product using a Büchner funnel and wash the solid with a small amount of cold toluene.
-
For any product remaining in the filtrate, transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove any unreacted aniline, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure to yield additional product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford 4-(2-Butoxyanilino)-4-oxobutanoic acid as a crystalline solid.
Safety Precautions
-
2-Butoxyaniline is toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Succinic anhydride can cause severe skin burns and eye damage.[4] Avoid inhalation and contact with skin and eyes.
-
Toluene is a flammable liquid and can cause skin and respiratory irritation. Handle in a well-ventilated area away from ignition sources.
Analytical Characterization
The structure and purity of the synthesized 4-(2-Butoxyanilino)-4-oxobutanoic acid should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide N-H and C=O stretches.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[5]
Potential Applications and Future Research Directions
While the specific applications of 4-(2-Butoxyanilino)-4-oxobutanoic acid are yet to be explored, its structural motifs suggest several promising areas of investigation:
Pharmaceutical and Agrochemical Intermediates
N-arylsuccinamic acids are valuable precursors for the synthesis of various heterocyclic compounds, including succinimides, which are known to possess a wide range of biological activities.[6][7] The title compound could serve as a key building block for novel pharmaceuticals or agrochemicals.
Potential Biological Activities
-
Enzyme Inhibition: The hydroxamic acid derivatives of succinamic acids are known inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are important targets in cancer therapy.[1][8]
-
Antimicrobial and Antifungal Activity: Various N-substituted succinimides have demonstrated antimicrobial and antifungal properties.
-
Plant Growth Regulation: Certain bicyclic nitrogen heterocycles derived from 4-aryl-4-oxobutanoic acids have shown potential as plant growth regulators.
Materials Science
Succinic acid and its derivatives are used in the production of polymers and resins.[9] The functional groups in 4-(2-Butoxyanilino)-4-oxobutanoic acid could be exploited for the development of novel polymers with tailored properties.
Workflow for Future Research
Caption: Proposed workflow for the investigation of 4-(2-Butoxyanilino)-4-oxobutanoic acid.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of 4-(2-Butoxyanilino)-4-oxobutanoic acid. While this compound may be novel, its synthesis is based on well-established and reliable chemical transformations. The predicted properties and potential applications outlined herein offer a solid foundation for researchers to embark on further investigation of this and related N-arylsuccinamic acids. The versatile nature of this chemical class suggests that 4-(2-Butoxyanilino)-4-oxobutanoic acid could be a valuable addition to the toolbox of chemists and pharmacologists in their quest for new molecules with unique properties and functions.
References
-
参比制剂. 4469-81-2|2-Butoxyaniline|2-丁氧基苯胺. [Link]
-
NIST. 2-Butylaniline. [Link]
-
PrepChem. Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). [Link]
-
Beilstein Archives. A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
International Journal of Chemical and Physical Sciences. One Pot Green Synthesis of N- substituted Succinimide. [Link]
-
ResearchGate. Solid-Phase Synthesis of N-Aryl Succinimides | Request PDF. [Link]
-
ResearchGate. Synthesis of N-arylsuccinimides (4) | Download Scientific Diagram. [Link]
-
MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc). [Link]
-
Wikipedia. Succinic acid. [Link]
-
ResearchGate. (PDF) A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
ResearchGate. Synthesis and some properties of complexones, succinic acid derivatives. [Link]
-
PubMed. Structural and biochemical characterization of an active arylamine N-acetyltransferase possessing a non-canonical Cys-His-Glu catalytic triad. [Link]
-
ResearchGate. The Analytical Applications And Biological Activity of Hydroxamic acids. [Link]
-
MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]
-
PMC. Characterization of an N-Acetylmuramic Acid/N-Acetylglucosamine Kinase of Clostridium acetobutylicum. [Link]
-
PubMed. Screening, overexpression and characterization of an N-acylamino acid racemase from Amycolatopsis orientalis subsp. lurida. [Link]
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. 4469-81-2|2-Butoxyaniline|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. fishersci.com [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. ijcps.org [ijcps.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Succinic acid - Wikipedia [en.wikipedia.org]
